
indoline-2-carboxamide
Vue d'ensemble
Description
2,3-Dihydro-1H-indole-2-carboxamide is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities
Applications De Recherche Scientifique
2,3-Dihydro-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
Indoline-2-carboxamide, also known as 2,3-Dihydro-1H-indole-2-carboxylic acid amide or 2,3-dihydro-1H-indole-2-carboxamide, is a compound that has been the focus of many researchers due to its unique inhibitory properties . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of this compound is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a target of several classes of compounds, including indole-2-carboxamides . It plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in this compound allows it to form these bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .
Biochemical Pathways
Its inhibitory effect on mmpl3 suggests that it impacts the pathways involving this transporter
Pharmacokinetics
This compound demonstrates promising pharmacokinetic properties . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully characterized. It has been suggested that the compound’s inherent high lipophilicity likely endows it with facilitated diffusion through the lipid-rich bilayer of mycobacterium tuberculosis, where it presumably interacts with mmpl3 and elicits potent anti-tb activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of MmpL3, leading to potent anti-TB activity . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the reduction of indole derivatives followed by amide formation .
Industrial Production Methods
Industrial production of 2,3-dihydro-1H-indole-2-carboxamide may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce more saturated indole derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic effects against cancer cell lines.
Indoline: Another indole derivative with various biological activities.
Uniqueness
2,3-Dihydro-1H-indole-2-carboxamide is unique due to its specific structural features and the range of reactions it can undergo.
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552899 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108906-13-4 | |
| Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes indoline-2-carboxamide a promising scaffold for developing new drugs against Human African Trypanosomiasis (HAT)?
A1: Research has shown that this compound derivatives exhibit potent antiproliferative activity against Trypanosoma brucei, the parasite responsible for HAT []. Importantly, these compounds demonstrate favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, which is crucial for treating the second stage of HAT when the parasite invades the central nervous system [].
Q2: How does the structure of this compound lend itself to the development of peptidomimetic inhibitors?
A2: The this compound moiety can function as a versatile building block in peptidomimetics. For example, it can act as a novel heterocyclic replacement for the P3 amino acid residue and the N-terminal capping group in tripeptide-based inhibitors targeting the hepatitis C virus NS3 protease []. This ability to mimic crucial structural elements in peptides makes this compound a valuable tool for developing protease inhibitors.
Q3: What synthetic routes are available for obtaining this compound?
A3: One established method involves the reduction of indole-2-carboxamide using phosphonium iodide and fuming hydriodic acid []. This reaction yields DL-indoline-2-carboxamide, which can be further hydrolyzed to obtain indoline-2-carboxylic acid. This synthetic pathway highlights the chemical relationship between indole and indoline derivatives and provides a starting point for accessing a diverse range of this compound analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one](/img/structure/B28077.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
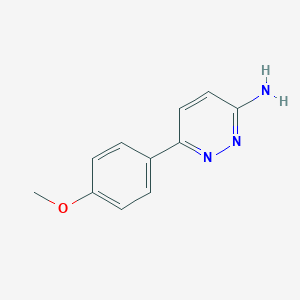
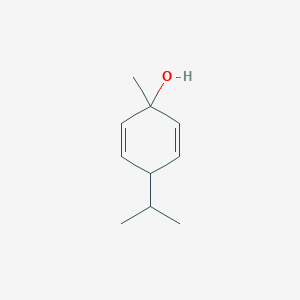
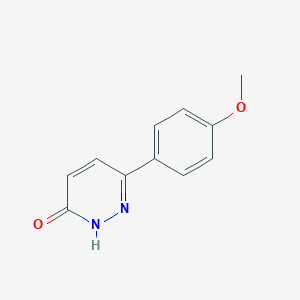

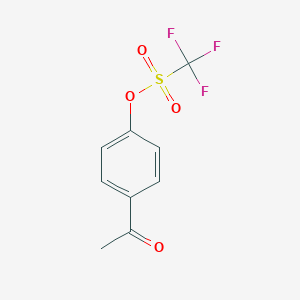
![5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B28097.png)


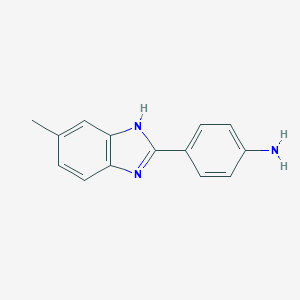

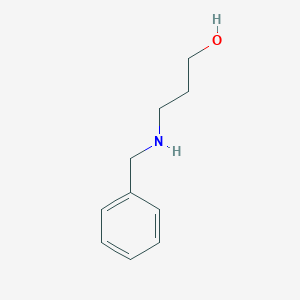
![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
